

Comprehensive Characterization and Synthetic Utility of 2,4-Dimethylphenacyl Chloride[1]

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Compound of Interest

Compound Name: 2-Chloro-1-(2,4-dimethylphenyl)ethanone

CAS No.: 2623-45-2

Cat. No.: B1616211

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Executive Summary

2,4-Dimethylphenacyl chloride (CAS: 2623-45-2), systematically known as 2-chloro-1-(2,4-dimethylphenyl)ethan-1-one, represents a critical scaffold in the synthesis of heterocycles, particularly thiazoles and imidazoles.[1] As an

-haloketone derived from

-xylene, it combines the electrophilic reactivity of the chloromethyl ketone moiety with the steric and electronic influences of the dimethyl-substituted aromatic ring.[1]

This technical guide provides an exhaustive analysis of its physiochemical properties, a validated protocol for its synthesis via Friedel-Crafts acylation, and a detailed examination of its application in the Hantzsch thiazole synthesis.

Part 1: Structural Characterization & Physiochemical Properties[1]

The molecule consists of a phenacyl chloride core substituted with methyl groups at the ortho and para positions relative to the acyl chain. This substitution pattern significantly impacts the compound's solubility and the steric environment during nucleophilic attacks at the carbonyl carbon.

Table 1: Key Chemical Data[1]

Property	Specification
IUPAC Name	2-Chloro-1-(2,4-dimethylphenyl)ethan-1-one
Common Name	2,4-Dimethylphenacyl chloride
CAS Number	2623-45-2
Molecular Formula	
Molecular Weight	182.65 g/mol
Exact Mass	182.0498 Da
Physical State	Solid (Low-melting crystalline powder)
Solubility	Soluble in DCM, Chloroform, Ethyl Acetate; Limited in Water
SMILES	<chem>CC1=CC(=C(C=C1)C(=O)CCl)C</chem>

Analytical Signature (Predicted)

- NMR ():
 - 2.35 (s, 3H,) [1]
 - 2.45 (s, 3H,) [1]
 - 4.65 (s, 2H,) – Diagnostic Peak
 - 7.0-7.6 (m, 3H, Aromatic protons) [1]
- Mass Spectrometry: Distinctive chlorine isotope pattern (

and

peaks in 3:1 ratio).

Part 2: Synthetic Methodology

Validated Protocol: Friedel-Crafts Acylation[1][3][4][5]

The most robust route to 2,4-dimethylphenacyl chloride is the Friedel-Crafts acylation of

-xylene with chloroacetyl chloride.[1]

Reaction Logic:

-Xylene is activated at the 2, 4, and 6 positions. However, steric hindrance between the two methyl groups (position 2) makes substitution at position 4 (which is chemically equivalent to 6) the major pathway. This results in the 1-acetyl-2,4-dimethyl substitution pattern.[1]

Reagents

- Substrate:

-Xylene (1.0 eq)[1]

- Acylating Agent: Chloroacetyl chloride (1.1 eq)[1]

- Catalyst: Aluminum Chloride (

), anhydrous (1.2 eq)

- Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane[1]

Step-by-Step Procedure

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (

or

). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas evolved.

- Catalyst Suspension: Charge the flask with anhydrous

(1.2 eq) and dry DCM. Cool the suspension to

using an ice bath.

- Acylating Agent Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the suspension. Stir for 15 minutes to form the acylium ion complex.

- Substrate Addition: Dissolve

-xylene (1.0 eq) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30–45 minutes, maintaining the temperature below

.

- Note: Rapid addition can lead to poly-acylation or exotherms that degrade regioselectivity.

[1]

- Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc) or GC-MS.[1]

- Quenching (Critical): Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated HCl.

- Safety: This step is highly exothermic. The HCl helps break the aluminum-alkoxide complex and solubilize aluminum salts.[1]

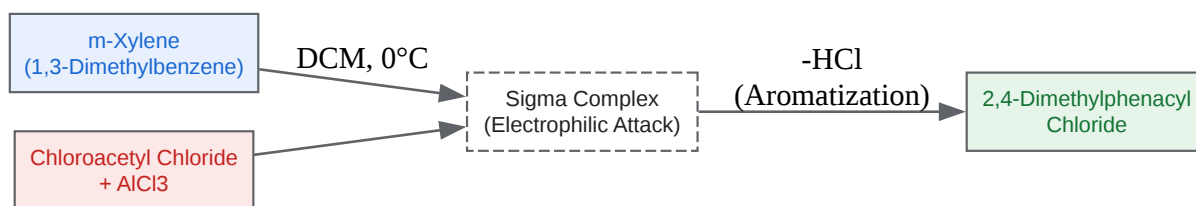
- Workup: Separate the organic layer.[2] Extract the aqueous layer twice with DCM. Combine organic phases and wash sequentially with water, saturated

, and brine.[2]

- Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize from ethanol/hexane if necessary.

Visualization: Synthesis Workflow



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Figure 1: Friedel-Crafts acylation pathway for the synthesis of 2,4-dimethylphenacyl chloride.

Part 3: Reactivity & Applications

The Hantzsch Thiazole Synthesis[1][4][6][7]

The primary utility of 2,4-dimethylphenacyl chloride lies in its ability to form thiazole rings. The -carbon (attached to Cl) is highly electrophilic, making it susceptible to attack by sulfur nucleophiles.

Mechanism:

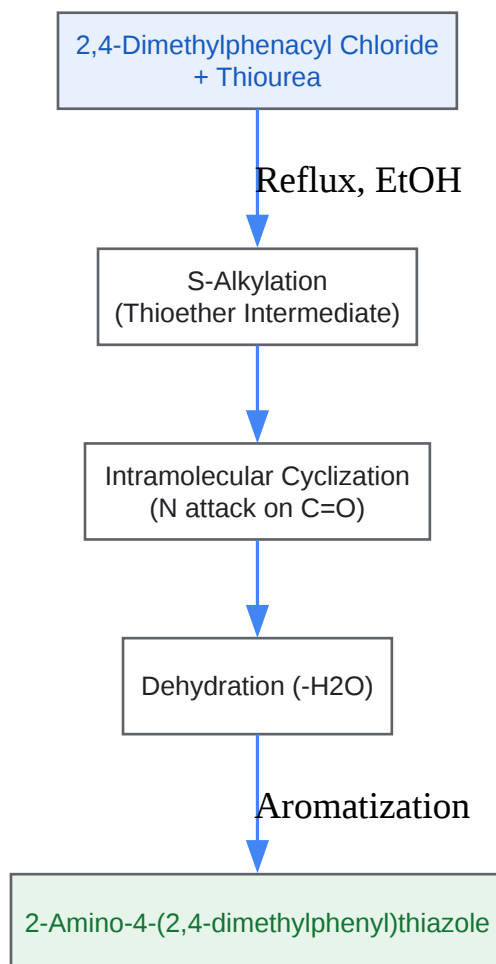
- Nucleophilic Attack: The sulfur atom of a thioamide (or thiourea) attacks the -carbon, displacing chloride.
- Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon.[3]
- Dehydration: Loss of water drives aromatization to form the thiazole ring.

Protocol: Synthesis of 2-Amino-4-(2,4-dimethylphenyl)thiazole[1]

- Reactants: 2,4-Dimethylphenacyl chloride (1.0 eq) + Thiourea (1.1 eq).[1]
- Solvent: Absolute Ethanol.
- Conditions: Reflux for 2–3 hours.

- Isolation: Cool to RT. The hydrobromide/hydrochloride salt of the thiazole often precipitates. Neutralize with aqueous ammonia to liberate the free base.

Visualization: Hantzsch Mechanism[1]



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Figure 2: Step-wise mechanism of the Hantzsch thiazole synthesis using 2,4-dimethylphenacyl chloride.

Part 4: Safety & Handling (E-E-A-T)[1]

Hazard Classification: Phenacyl chlorides are historically known as lachrymators (tear-inducing agents).[1] While the dimethyl substitution may modulate volatility compared to the parent phenacyl chloride (CN gas), it must be handled with extreme caution.

- Engineering Controls:
 - Mandatory: All operations involving the neat solid or solutions must be performed inside a certified chemical fume hood.
 - Waste: Quenched reaction mixtures containing aluminum salts and organics must be disposed of as hazardous halogenated waste.
- PPE Requirements:
 - Eyes: Chemical splash goggles (Face shield recommended during quenching).
 - Skin: Nitrile gloves (double-gloving recommended).[1]
 - Respiratory: If solid dust generation is possible, use a NIOSH-approved respirator with organic vapor/acid gas cartridges.[1]
- First Aid:
 - Eye Contact: Rinse immediately with water for 15 minutes.[4][5] Seek medical attention.
 - Skin Contact: Wash with soap and water.[4] Do not use ethanol immediately, as it may increase skin absorption.

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